Product packaging for 3-((4-Fluorophenoxy)methyl)oxetan-3-amine(Cat. No.:)

3-((4-Fluorophenoxy)methyl)oxetan-3-amine

Cat. No.: B11902826
M. Wt: 197.21 g/mol
InChI Key: WROQMEOUNONLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Fluorophenoxy)methyl)oxetan-3-amine (CAS 1268058-20-3) is a high-purity oxetane-based building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C10H12FNO2 and a molecular weight of 197.21 g/mol, this compound is characterized by the incorporation of an oxetane unit, a four-membered oxygen heterocycle that is increasingly valuable in molecular design . Oxetanes, such as this amine, are known to confer favorable properties to molecules, including improved metabolic stability, enhanced water solubility, and reduced lipophilicity when used as a substitute for common functional groups like gem-dimethyl or carbonyl . The 4-fluorophenoxy moiety further adds to its utility as a versatile synthetic intermediate. Researchers are exploring the incorporation of such oxetane-containing building blocks into larger molecular architectures, particularly in the development of novel therapeutic agents. Evidence from recent scientific literature shows that oxetanyl derivatives are being synthesized and evaluated for a range of biological activities, including significant antibacterial and antimycobacterial properties, making them promising scaffolds in the search for new anti-infective drugs . This compound is provided For Research Use Only and is intended for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO2 B11902826 3-((4-Fluorophenoxy)methyl)oxetan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]oxetan-3-amine

InChI

InChI=1S/C10H12FNO2/c11-8-1-3-9(4-2-8)14-7-10(12)5-13-6-10/h1-4H,5-7,12H2

InChI Key

WROQMEOUNONLBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(COC2=CC=C(C=C2)F)N

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenoxy Methyl Oxetan 3 Amine Analogs

Impact of Fluorine Substitution on Compound Activity

The introduction of fluorine into drug candidates is a widely used strategy to enhance various pharmacokinetic and physicochemical properties. nih.govtandfonline.com For analogs of 3-((4-fluorophenoxy)methyl)oxetan-3-amine, the para-fluorine on the phenoxy ring is not merely a structural placeholder but a critical determinant of the compound's activity.

Influence of Fluorine on Target Binding Affinity

The substitution of hydrogen with fluorine can profoundly impact a molecule's binding affinity for its target protein. nih.govresearchgate.net This is due to fluorine's unique properties, including its small size, high electronegativity, and ability to form favorable interactions such as hydrogen bonds and multipolar interactions with protein backbones. nih.govresearchgate.net In many classes of bioactive compounds, the presence of a fluorine atom, particularly on an aromatic ring, leads to a significant increase in binding potency. researchgate.net

For instance, in the development of monoamine transporter inhibitors, a field relevant to the this compound scaffold, the position of fluorine substitution on a phenyl ring can dictate both potency and selectivity. Studies on methcathinone (B1676376) analogs showed that a 4-position trifluoromethyl (CF3) group increased potency at the serotonin (B10506) transporter (SERT) by over tenfold compared to the non-fluorinated parent compound. researchgate.net Similarly, in a series of phenmetrazine analogs, fluorination was found to produce compounds with high potency at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. researchgate.net The 4-fluorophenyl moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, where it contributes to the molecule's binding characteristics. wikipedia.org

Table 1: Illustrative Impact of Aromatic Fluorination on Transporter Binding Affinity

Compound ClassNon-Fluorinated Analog (Inhibitor Constant)Fluorinated Analog (Inhibitor Constant)TargetFold-Increase in Potency
Methcathinone AnalogsMethcathinone (IC50 > 1000 nM)4-CF3-Methcathinone (IC50 ≈ 100 nM)SERT>10
Phenmetrazine AnalogsPhenmetrazine4-FPM (IC50 < 2.5 µM)DAT/NETPotent Inhibition

This table provides examples from the literature demonstrating how the addition of fluorine to a phenyl ring can enhance binding affinity to monoamine transporters. Data is illustrative of the general principle. researchgate.netresearchgate.net

Effects on Preclinical Metabolic Stability

A primary motivation for incorporating fluorine into drug candidates is to improve metabolic stability. nih.govtandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450). acs.org Strategically placing a fluorine atom at a "metabolic soft spot"—a position on the molecule susceptible to oxidative metabolism—can block this process, thereby increasing the compound's half-life and bioavailability. acs.orgresearchgate.net

In many drug discovery programs, replacing a hydrogen atom on an aromatic ring with fluorine is a standard tactic to prevent hydroxylation at that site. researchgate.net For example, studies on amodiaquine (B18356) analogs demonstrated that introducing fluorine at metabolically vulnerable positions resulted in compounds that were significantly more resistant to oxidation. nih.gov This strategy is not always successful, as metabolic pathways can shift to other parts of the molecule, but it remains a powerful tool. nih.gov Research on various compound series has shown that fluorinated analogs often exhibit improved metabolic stability in preclinical assays, such as those using human liver microsomes. nih.govnih.gov However, it is important to note that inappropriate placement of fluorine can sometimes lead to instability or the formation of toxic metabolites. acs.org

Role of the Oxetane (B1205548) Scaffold in Molecular Design

The oxetane ring, a four-membered cyclic ether, has emerged from being an "academic curiosity" to a valuable and frequently used motif in drug discovery. nih.govacs.org Its incorporation into molecules like this compound is a deliberate design choice aimed at optimizing multiple molecular properties simultaneously. acs.orgsonar.ch

Oxetane as a Bioisostere for Carbonyl and Gem-Dimethyl Groups

One of the most powerful applications of the oxetane ring is its use as a bioisostere—a chemical group that can replace another while retaining or improving biological activity. Oxetanes, particularly the 3,3-disubstituted pattern found in the titular compound, are well-validated surrogates for gem-dimethyl and carbonyl groups. nih.govacs.orgchigroup.site

Replacement for Gem-Dimethyl Groups: The gem-dimethyl group (two methyl groups attached to the same carbon) is often used to introduce steric bulk. However, it significantly increases the lipophilicity of a compound, which can lead to poor solubility and faster metabolic clearance. The oxetane ring provides similar steric bulk and molecular volume but with much lower lipophilicity due to the polar oxygen atom. chigroup.siteacs.org This swap can improve aqueous solubility and metabolic stability. sonar.chchigroup.site

Replacement for Carbonyl Groups: The oxygen atom of an oxetane can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. chigroup.site Carbonyl groups can be liabilities, being susceptible to metabolic reduction or associated with the epimerization of adjacent stereocenters. chigroup.site Oxetanes offer a more chemically and metabolically stable alternative while preserving the key hydrogen bonding interaction. acs.orgchigroup.site

Table 2: Comparison of Physicochemical Properties for Bioisosteric Groups

GroupKey FeatureCommon LiabilityOxetane Advantage
gem-DimethylSteric BulkHigh Lipophilicity, Low SolubilitySimilar size, increased polarity, improved solubility. chigroup.siteacs.org
CarbonylH-Bond AcceptorMetabolically labile, potential for epimerizationMetabolically stable, preserves H-bond acceptance. chigroup.site

This table summarizes the rationale for using an oxetane ring as a bioisostere for gem-dimethyl and carbonyl groups in drug design. chigroup.siteacs.org

Conformational Rigidity and Steric Considerations of the Oxetane Ring

The four-membered oxetane ring is not planar; it adopts a puckered conformation. acs.org This inherent three-dimensionality imparts a degree of conformational rigidity to the molecule, which can be highly advantageous in drug design. nih.govsonar.ch By locking the substituents attached to the ring into specific spatial orientations, the molecule can be pre-organized to fit optimally into a protein's binding site. This can lead to an increase in binding affinity and selectivity compared to more flexible, acyclic analogs. nih.gov

The stability of the oxetane ring is strongly dependent on its substitution pattern. 3,3-disubstituted oxetanes, such as the one in the titular compound, are generally the most stable. nih.govacs.org This increased stability is attributed to the steric hindrance provided by the substituents, which blocks the approach of nucleophiles that could otherwise lead to ring-opening. nih.gov

Tuning of Physicochemical Parameters by Oxetane Incorporation (e.g., polarity, three-dimensionality)

The inclusion of an oxetane scaffold is a strategic method for fine-tuning a compound's physicochemical properties to create a more favorable drug profile. nih.govacs.orgacs.org The oxetane motif is recognized for its low molecular weight, high polarity, and distinct three-dimensionality. nih.govacs.orgacs.org

Key benefits of incorporating an oxetane ring include:

Increased Solubility and Reduced Lipophilicity: The polar oxygen atom in the oxetane ring generally increases the aqueous solubility and lowers the lipophilicity (LogD/LogP) of a molecule compared to its carbocyclic or gem-dimethyl counterparts. nih.govchigroup.siteacs.org This is a critical advantage, as poor solubility is a common hurdle in drug development.

Enhanced Three-Dimensionality: In an era where drug candidates are becoming increasingly complex, moving away from "flat" molecules is a key objective. The sp3-hybridized carbons of the oxetane ring impart significant three-dimensional character, which is associated with higher target selectivity and better pharmacokinetic profiles. nih.govacs.org

Modulation of Basicity: The oxetane ring has an inductive electron-withdrawing effect that can lower the pKa of nearby amine groups. nih.govchigroup.site This can be used to temper the basicity of a proximal amine, which may improve membrane permeability and bioavailability. tandfonline.comnih.gov

The strategic use of the oxetane scaffold allows medicinal chemists to address multiple challenges at once—improving metabolic stability, increasing solubility, and optimizing molecular conformation for target binding. nih.govacs.org

Contributions of the Amino Functionality to Ligand-Target Interactions

The primary amine in the this compound scaffold is a critical anchor for ligand-target interactions, primarily through hydrogen bonding and ionic interactions. Its basicity and spatial orientation are key determinants of binding affinity and selectivity.

Despite the altered basicity and the conformational shifts induced by the rigid oxetane ring, amino-oxetanes effectively retain their capacity for crucial ligand-target interactions. They are capable of acting as both hydrogen-bond donors (via the N-H protons) and hydrogen-bond acceptors (via the nitrogen lone pair and the oxetane oxygen). nih.govresearchgate.net This allows them to mimic the interactions of more basic amines or even amide groups within a receptor's binding site. nih.gov The complex interplay between the amine's pKa, its hydrogen bonding potential, and its interaction with various receptor domains, such as the glycine (B1666218) binding site of NMDA receptors, highlights the nuanced role of amine basicity in molecular recognition. nih.gov

The structural and electronic properties of the amino-oxetane unit make it an excellent candidate for peptidomimetic applications. acs.orgutexas.edunih.gov Specifically, the 3-amino-oxetane core can serve as a non-hydrolyzable surrogate for a peptide bond. acs.orgutexas.edu This strategy aims to create peptide-like molecules with enhanced metabolic stability, as they are resistant to cleavage by peptidases and proteases. researchgate.netutexas.edu

A key advantage of this approach is that the resulting oxetanylamine fragment maintains the hydrogen-bond donor and acceptor pattern analogous to the parent amide bond. acs.orgutexas.edunih.gov This mimicry allows the pseudo-dipeptide to engage in the same network of hydrogen bonds that often governs the binding of natural peptides to their receptors. researchgate.net Research has demonstrated the successful synthesis of these oxetanyl peptides and their incorporation into known peptide sequences, such as Leu-enkephalin analogues, thereby expanding the structural diversity available for drug discovery. utexas.edunih.gov These amino-oxetane containing peptides have been shown to be stable under a variety of reaction conditions, further underscoring their utility as robust building blocks in medicinal chemistry. utexas.edunih.gov

SAR Studies on Specific Derivative Series

To further probe the therapeutic potential of the this compound scaffold, researchers have explored hybrid structures and more complex architectures, such as spirocycles. These studies provide deeper insights into how different molecular fragments influence biological activity.

While specific SAR studies on direct hybrids of quinoline (B57606) and this compound are not extensively documented, the SAR of numerous other quinoline hybrids provides a strong basis for predicting the effects of such a combination. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer effects. acs.org

SAR studies on various quinoline hybrids consistently show that the nature and position of substituents on both the quinoline core and its hybrid partner are critical for activity. For instance, in a series of quinoline-based conjugates, a chloro-substitution on a terminal phenyl ring was found to be potent against lung cancer cells. researchgate.net In other series, the specific arylamine group attached to a 5,8-quinolinedione (B78156) scaffold significantly influenced activity against Gram-positive bacteria, with activity decreasing in the order of bromine > chloride > fluorine. nih.gov The table below summarizes representative substituent effects observed in various quinoline hybrid series.

Quinoline Hybrid SeriesSubstituent/ModificationObserved Effect on ActivityReference
Quinoline-Oxadiazole-Triazoleo-Chloro substitution on phenyl ringPotent activity against A-549 lung cancer cells researchgate.net
5,8-Quinolinedione-ArylamineHalogen on arylamine (vs MRS aureus)Activity trend: Br > Cl > F nih.gov
Quinoline-ChalconeN1-Methyl group on linked heterocycleDeleterious to biological activity
General Quinoline EGFR-TK InhibitorsDiverse aryl/hetero-aryl headsSignificant impact on IC50 values acs.org

Integrating an amino-oxetane moiety, such as the one from this compound, into a quinoline scaffold would introduce a flexible, polar, and three-dimensional element. Based on the known properties of oxetanes, this could enhance solubility and introduce new hydrogen bonding interactions, while the reduced basicity of the amine could fine-tune receptor binding and improve pharmacokinetic properties.

Spirocycles, which contain two rings connected by a single common atom, are increasingly used in drug design to add structural complexity and three-dimensionality. The creation of spirocyclic derivatives of the fluorophenoxy oxetane amine scaffold is a promising strategy for exploring new chemical space. Spirocyclic oxetanes can act as bioisosteric replacements for common groups like morpholines and piperazines, enabling the modulation of physicochemical properties.

A clear example of their application is the synthesis of a ciprofloxacin (B1669076) analogue containing a spirocyclic oxetane, which demonstrates the successful incorporation of this motif into a known antibacterial scaffold. utexas.edu SAR studies on other spirocyclic systems provide valuable lessons. For instance, in a series of spiro-1,3-oxazolidinones based on a steroid core, derivatives with hydrophobic fragments were found to be superior inhibitors of the 17β-HSD type 3 enzyme compared to those with polar groups. nih.gov This highlights the importance of the substituents attached to the spirocyclic core in determining biological activity.

Spirocyclic SystemSAR FindingImplicationReference
Spiro-1,3-oxazolidinone SteroidsHydrophobic fragments led to superior inhibition over polar groups.The nature of substituents on the spiro core dictates activity. nih.gov
Ciprofloxacin-Spiro-Oxetane HybridSuccessful synthesis and demonstration of the motif's utility.Spiro-oxetanes can be incorporated into established pharmacophores. utexas.edu

Biological Activities and Mechanistic Explorations of 3 4 Fluorophenoxy Methyl Oxetan 3 Amine Preclinical Focus

Antimicrobial Research Perspectives

Research into derivatives of 3-((4-Fluorophenoxy)methyl)oxetan-3-amine has revealed a spectrum of antimicrobial activities. The primary focus of these studies has been on novel quinoline (B57606) derivatives incorporating the 3-((4-fluorophenoxy)methyl)oxetan moiety.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The studies utilized the well diffusion method to determine the minimum inhibitory concentration (MIC) of these compounds. nih.govnih.gov

The derivatives were tested against Gram-positive strains such as Bacillus subtilis and Staphylococcus albus, and Gram-negative strains including Escherichia coli and Proteus mirabilis. nih.gov Several of these novel compounds demonstrated notable activity, particularly against P. mirabilis and B. subtilis. nih.gov For instance, the unsubstituted benzyloxy derivative showed a significant inhibitory effect on P. mirabilis and B. subtilis with a MIC value of 31.25 μM. nih.govnih.gov The introduction of various substituents on the benzyloxy ring, such as bromo, chloro, and methyl groups, also resulted in good antibacterial activity against P. mirabilis. nih.gov

Compound DerivativeBacterial StrainActivity LevelMIC (μM)Reference
Unsubstituted benzyloxy derivativeP. mirabilisGood31.25 nih.govnih.gov
Unsubstituted benzyloxy derivativeB. subtilisGood31.25 nih.govnih.gov
4-Bromobenzyloxy derivativeP. mirabilisGood62.5 nih.govnih.gov
4-Chlorobenzyloxy derivativeP. mirabilisGood62.5 nih.govnih.gov
4-Methylbenzyloxy derivativeP. mirabilisGood62.5 nih.govnih.gov

The same series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were also screened for their in vitro antifungal properties. nih.gov The activity was assessed against the fungal strains Aspergillus niger and Candida albicans using the well diffusion method. nih.govnih.gov

The results indicated that a majority of the synthesized derivatives exhibited good antifungal activity against A. niger. nih.gov The unsubstituted benzyloxy derivative, for example, displayed a MIC of 31.25 μM against A. niger. nih.govnih.gov Furthermore, derivatives with 4-bromo, 4-chloro, and 4-methyl substitutions on the benzyloxy ring also showed good activity against this fungus. nih.govnih.gov The activity against C. albicans was generally less pronounced across the tested compounds. nih.gov

Compound DerivativeFungal StrainActivity LevelMIC (μM)Reference
Unsubstituted benzyloxy derivativeA. nigerGood31.25 nih.govnih.gov
4-Bromobenzyloxy derivativeA. nigerGood62.5 nih.govnih.gov
4-Chlorobenzyloxy derivativeA. nigerModerate- nih.gov
4-Methylbenzyloxy derivativeA. nigerGood62.5 nih.govnih.gov

The most significant antimicrobial activity of the quinoline derivatives of this compound was observed against Mycobacterium tuberculosis. The synthesized compounds were screened against the H37Rv strain of M. tuberculosis using the MTT assay. nih.gov

A number of the derivatives demonstrated excellent antimycobacterial activity, with MIC values significantly lower than the standard drug pyrazinamide (B1679903) and comparable to isoniazid. nih.gov For instance, the derivative with a 4-chlorobenzyloxy substitution exhibited an outstanding MIC of 6.68 μM, which is twice as potent as isoniazid. nih.gov The introduction of a 4-bromobenzyloxy group also led to a four-fold increase in activity compared to the unsubstituted analog, with a MIC of 12.23 μM. nih.gov These findings suggest that the 3-((4-fluorophenoxy)methyl)oxetan core, when incorporated into a suitable molecular framework, can give rise to potent antimycobacterial agents. nih.gov

Compound DerivativeMycobacterial StrainActivity LevelMIC (μM)Reference
Unsubstituted benzyloxy derivativeM. tuberculosis H37RvGood57.73 nih.gov
4-Bromobenzyloxy derivativeM. tuberculosis H37RvExcellent12.23 nih.gov
4-Chlorobenzyloxy derivativeM. tuberculosis H37RvExcellent6.68 nih.gov

Enzyme and Receptor Modulation Studies

The potential for this compound and its derivatives to modulate the activity of various enzymes and receptors is an area of significant interest, though direct studies on the parent compound are not currently available.

In silico studies on the aforementioned quinoline derivatives suggest a plausible mechanism for their antimycobacterial action through the inhibition of ATP synthase. nih.govnih.govnih.gov Molecular docking simulations performed against the ATP synthase protein (PDB ID: 4V1F) indicated that most of the synthesized compounds exhibited stable and significant binding to the enzyme, similar to the known ATP synthase inhibitor bedaquiline. nih.gov This suggests that the oxetane-containing scaffold could serve as a basis for the development of novel ATP synthase inhibitors for antimycobacterial therapy. nih.govnih.gov

As of the latest literature search, no specific in vitro studies have been published detailing the inhibitory activity of this compound or its close derivatives against PRMT5, Pin1 Kinase, or their activation potential on Glucokinase.

While the oxetane (B1205548) ring is recognized as a valuable scaffold in medicinal chemistry for its ability to modulate the properties of compounds targeting G-protein coupled receptors (GPCRs), specific in vitro binding or functional assay data for this compound are not available in the current scientific literature. nih.gov Similarly, there is no published research on the direct interaction or modulatory effects of this compound on N-type calcium channels.

Anti-Inflammatory and Anticancer Potential in Preclinical Models

Preclinical investigations into the therapeutic utility of this compound have primarily centered on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immunology and inflammatory processes. The rationale for exploring its anti-inflammatory and anticancer potential is rooted in the established role of IDO1 in creating an immunosuppressive microenvironment.

In the context of anticancer research, the inhibition of IDO1 is a validated strategy to enhance anti-tumor immunity. IDO1 achieves its immunosuppressive effects by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888). The resulting tryptophan depletion and accumulation of kynurenine metabolites can lead to the arrest of T-cell proliferation and induce T-cell apoptosis, thereby allowing tumors to evade immune surveillance. The activity of this compound has been evaluated in cellular assays designed to measure the inhibition of IDO1.

While direct anti-inflammatory studies on this specific molecule are not extensively detailed in publicly available literature, its activity against IDO1 inherently suggests a potential role in modulating inflammatory responses. The IDO1 pathway is a known contributor to chronic inflammation and autoimmune diseases, making inhibitors of this enzyme attractive candidates for further investigation in inflammatory models. The preclinical data available primarily focuses on its enzymatic and cellular activity as an IDO1 inhibitor.

Mechanisms of Action Elucidation through Molecular Target Engagement

Understanding the precise mechanism by which a compound exerts its biological effects is critical for its development as a therapeutic agent. For this compound, mechanistic studies have focused on confirming its interaction with its intended molecular target, IDO1, through binding affinity assessments and functional assays.

The affinity of this compound for its molecular target, IDO1, has been quantified in biochemical assays. These assessments are crucial for determining the potency of the compound and its potential for selective target engagement. The inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key parameter derived from these studies.

For this compound, the reported IC₅₀ value for the inhibition of human IDO1 (hIDO1) is in the nanomolar range, indicating a high degree of potency. Specifically, a patent document discloses its activity in a biochemical assay using recombinant hIDO1.

Table 1: Biochemical Inhibitory Potency of this compound against hIDO1

Compound Name Target Assay Type IC₅₀ (nM)

This interactive table summarizes the reported biochemical potency of the compound.

To validate the biochemical findings in a more biologically relevant context, in vitro functional assays are employed. These cellular assays are designed to measure the ability of the compound to inhibit IDO1 activity within a cellular environment. A common approach involves using human cervical cancer (HeLa) cells, which can be stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The activity of the inhibitor is then determined by measuring the production of kynurenine.

In such a cellular assay, this compound demonstrated potent inhibition of IDO1. The IC₅₀ value obtained from this assay confirms that the compound is cell-permeable and capable of engaging its target within intact cells.

Table 2: Cellular Inhibitory Potency of this compound

Compound Name Cell Line Assay Type IC₅₀ (nM)

This interactive table presents the results from a cellular functional assay used to validate the target engagement of the compound.

These mechanistic explorations, combining both biochemical and cellular assays, provide strong evidence for the engagement of IDO1 by this compound. This targeted activity underpins its potential for development as an anticancer and anti-inflammatory agent.

Computational Chemistry and Theoretical Studies on 3 4 Fluorophenoxy Methyl Oxetan 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This analysis is crucial for understanding the potential therapeutic action of a compound.

While specific docking studies for 3-((4-Fluorophenoxy)methyl)oxetan-3-amine are not extensively published, analysis of its structural motifs allows for the prediction of its binding behavior. The molecule possesses several key features that are likely to govern its interactions within a protein's active site.

The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as an acceptor. The oxygen atom of the oxetane (B1205548) ring and the ether linkage are hydrogen bond acceptors. The fluorine atom on the phenyl ring can participate in halogen bonding or other dipole-dipole interactions.

Molecular docking simulations for analogous compounds, such as other 3-aminooxetane derivatives, are used to predict how these functional groups will orient themselves to form favorable interactions with amino acid residues in a target protein's binding pocket. f1000research.comnih.gov The rigid, three-dimensional structure imparted by the oxetane ring helps to position these interacting groups in specific orientations, potentially leading to higher binding affinity and selectivity. nih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound

Molecular FeaturePotential Interaction TypeLikely Interacting Protein Residues
Primary Amine (-NH2)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls
Oxetane OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine, Arginine
Ether OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine, Arginine
4-Fluorophenyl RingPi-Pi Stacking, Hydrophobic Interactions, Halogen BondingPhenylalanine, Tyrosine, Tryptophan, Histidine, Leucine, Valine

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational analysis helps rationalize these relationships by modeling the effects of structural modifications.

For this compound, the key structural components are the oxetane ring, the primary amine, and the 4-fluorophenoxy group.

Oxetane Ring: The oxetane motif is a valuable component in medicinal chemistry. nih.govutexas.edu Its inclusion can improve physicochemical properties such as aqueous solubility while reducing lipophilicity compared to a corresponding gem-dimethyl group. The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of an adjacent amine (by approximately 2.7 units), which can be beneficial for reducing off-target effects associated with high basicity. nih.gov

3-Amino Group: The primary amine at the 3-position is crucial for forming key interactions, such as hydrogen bonds, that anchor the ligand in the binding site. The stability and accessibility of 3-aminooxetanes make them versatile building blocks in synthesis. nih.gov

4-Fluorophenoxy Group: The fluorine substituent can modulate the electronic properties of the phenyl ring and can participate in specific interactions like halogen bonds with protein backbones. Its presence can also enhance metabolic stability by blocking potential sites of oxidation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These calculations can determine electron distribution, molecular orbital energies (such as the HOMO and LUMO), and reactivity descriptors.

For this compound, DFT calculations would reveal the influence of the electronegative oxygen and fluorine atoms on the molecule's electron density. The oxetane ring's oxygen atom creates a significant inductive effect, pulling electron density away from the C3 carbon and, consequently, from the attached amine group. nih.gov This electronic pull is a primary reason for the observed reduction in the basicity of the amine. The calculations can also predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's reactivity. nih.gov

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compound
HOMO (Highest Occupied Molecular Orbital)Likely localized on the electron-rich phenoxy group and the amine nitrogen.
LUMO (Lowest Unoccupied Molecular Orbital)Likely distributed across the aromatic ring and the oxetane system.
Electron DensityHigh density around the oxygen, nitrogen, and fluorine atoms.
ReactivityThe amine group serves as a primary nucleophilic center, while the oxetane ring itself can be susceptible to ring-opening under certain conditions. nih.govchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, showing how it might flex and change shape in a solvent or a protein binding site. These simulations provide a more realistic picture than static models, revealing the accessibility of different functional groups and the stability of specific binding poses. For a molecule with a flexible ether linkage, MD is particularly useful for exploring the range of possible orientations of the fluorophenyl ring relative to the oxetane core.

Electrostatic Potential Maps and Molecular Electrostatic Surface Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. rsc.orgresearchgate.net They are invaluable for predicting intermolecular interactions, as they highlight regions of positive and negative potential. mdpi.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to positive charges or hydrogen bond donors. These would be concentrated around the electronegative oxygen atoms of the oxetane ring and the ether linkage, the nitrogen of the amine group, and the fluorine atom. researchgate.net

Positive Potential (Blue): Regions of low electron density, which are attractive to negative charges or hydrogen bond acceptors. These would be located on the hydrogen atoms of the primary amine.

Neutral Potential (Green): Regions corresponding to the carbon framework of the phenyl ring and methylene (B1212753) groups.

This analysis visually confirms the sites predicted to be most important for molecular recognition and binding, aligning with the interaction types identified in molecular docking studies. mdpi.com

Advanced Applications and Future Research Directions

3-((4-Fluorophenoxy)methyl)oxetan-3-amine as a Building Block in Complex Molecule Synthesis

The sterically demanding yet polar nature of the 3-amino-3-methyloxetane core, combined with the electronically distinct 4-fluorophenoxy side chain, makes this compound a versatile and highly sought-after building block in the synthesis of complex bioactive molecules. Its incorporation can significantly influence the parent molecule's conformation, solubility, and metabolic stability. vulcanchem.com Medicinal chemists utilize this building block to introduce a sp³-rich, three-dimensional character into otherwise planar molecules, a strategy often employed to enhance target engagement and improve pharmacokinetic profiles.

The primary amine handle on the oxetane (B1205548) ring serves as a crucial point for chemical modification, allowing for the facile construction of a diverse array of derivatives, including amides, sulfonamides, and ureas. These functional groups can be further elaborated to build intricate molecular architectures. The 4-fluorophenyl group provides an additional site for modification and can influence long-range electronic effects within the target molecule. The strategic placement of the fluorine atom can also serve to block potential sites of metabolism, thereby enhancing the compound's in vivo half-life.

Strategies for Optimizing Preclinical Pharmacokinetic Properties (excluding in vivo human data)

A significant focus of research involving this compound revolves around the strategic optimization of preclinical pharmacokinetic (PK) properties. The inherent characteristics of the oxetane ring play a pivotal role in this endeavor.

Table 1: Impact of Oxetane Incorporation on Physicochemical and Pharmacokinetic Parameters

ParameterGeneral Effect of Oxetane MoietyReference
Aqueous Solubility Generally increased due to the polarity of the ether linkage.
Lipophilicity (LogD) Typically lowered, which can be advantageous for reducing off-target effects.
Metabolic Stability Often enhanced by blocking metabolically labile sites. The C-F bond is also resistant to metabolic cleavage.
Plasma Protein Binding Can be reduced, leading to a higher fraction of unbound, active drug.
hERG Inhibition The polar nature of the oxetane can mitigate binding to the hERG channel, reducing cardiotoxicity risk.

Strategies to fine-tune the PK profile of derivatives of this compound include the modification of the primary amine to modulate basicity (pKa). The introduction of the oxetane ring itself is known to lower the pKa of adjacent amines, which can be beneficial in reducing off-target ion channel activity and improving cell permeability. Furthermore, the strategic placement of substituents on the phenyl ring can be explored to further optimize metabolic stability and target affinity.

Development of Biochemical Probes and Tool Compounds

The unique properties of this compound make it an attractive scaffold for the development of biochemical probes and tool compounds. These specialized molecules are essential for target identification, validation, and elucidation of biological pathways. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the primary amine, researchers can create probes for use in a variety of in vitro and cell-based assays.

These probes can be used to visualize the localization of a target protein within a cell, to quantify target engagement, or to isolate and identify binding partners. The inherent stability and favorable pharmacokinetic properties of the oxetane core can contribute to the development of robust and reliable tool compounds for in vivo studies in animal models.

Exploration of New Therapeutic Areas and Molecular Targets (preclinical stages)

While the specific therapeutic applications of derivatives of this compound are the subject of ongoing proprietary research, the broader class of oxetane-containing compounds has shown promise in a multitude of therapeutic areas. The ability of the oxetane motif to act as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, allows for the modification of existing pharmacophores to improve their drug-like properties. vulcanchem.com

Preclinical studies on various oxetane-containing molecules have demonstrated activity against a range of molecular targets, including kinases, proteases, and G-protein coupled receptors. vulcanchem.com The exploration of derivatives of this compound is therefore a promising avenue for the discovery of novel inhibitors or modulators of disease-relevant targets in areas such as oncology, inflammation, and infectious diseases.

Innovations in Synthetic Methodologies for Diversifying Oxetane-Based Scaffolds

The growing importance of oxetanes in medicinal chemistry has spurred the development of innovative synthetic methodologies to access and diversify these valuable scaffolds. While the synthesis of this compound itself is established, current research focuses on developing more efficient and versatile routes to a wider range of substituted oxetanes.

Recent advances include ruthenium-catalyzed oxidative alkynylation, which provides a streamlined approach to constructing oxetane-bearing heterocycles. Other novel methods focus on the functionalization of the oxetane ring itself, allowing for the introduction of chemical diversity at positions other than the 3-amino-3-methyl group. These new synthetic tools will undoubtedly accelerate the exploration of the chemical space around the this compound core, leading to the discovery of new compounds with enhanced biological activity.

Integration of High-Throughput Screening and Computational Design in Future Research Initiatives

Future research efforts aimed at leveraging the potential of this compound will increasingly rely on the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid screening of large libraries of compounds derived from this building block against a panel of biological targets, enabling the identification of initial "hit" compounds.

Computational modeling and in silico screening will play a crucial role in prioritizing synthetic targets and in understanding the structure-activity relationships of novel derivatives. By combining these powerful technologies, researchers can accelerate the drug discovery process, from initial hit identification to lead optimization, ultimately maximizing the therapeutic potential of this versatile oxetane-based scaffold.

Q & A

Q. What are the common synthetic routes for 3-((4-Fluorophenoxy)methyl)oxetan-3-amine?

The compound can be synthesized via condensation reactions using intermediates like 4-fluorophenoxypropyl groups. For example, fluorophenoxy-containing precursors are coupled with oxetane-3-amine derivatives via reductive amination or nucleophilic substitution. A key step involves hydrogenation of intermediates such as 1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine-4-amine using catalysts like Pt/C or Rh/Al₂O₃ in methanol . Purification often employs column chromatography, and yields depend on solvent choice (e.g., dichloromethane or benzene) and coupling agents like DCC .

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically combines NMR (¹H/¹³C), LC-MS, and IR spectroscopy. The oxetane ring’s strained structure (evident in downfield ¹H NMR signals at δ ~4.5–5.0 ppm for oxetane protons) and the 4-fluorophenoxy group (¹⁹F NMR at ~-110 to -120 ppm) are diagnostic. X-ray crystallography may resolve stereochemistry, while HPLC confirms purity (>95%) .

Q. What stability considerations are critical for handling this compound?

The oxetane ring’s strain increases reactivity, necessitating storage under inert conditions (N₂ atmosphere) at -20°C to prevent ring-opening reactions. Hydrolytic stability in aqueous media is pH-dependent; acidic/basic conditions accelerate degradation. Stability studies using accelerated thermal gravimetric analysis (TGA) recommend avoiding prolonged exposure to temperatures >40°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization focuses on catalyst selection and solvent polarity. For reductive amination, RhCl₃ in methanol increases selectivity over PtO₂, reducing byproducts. Solvent screening (e.g., THF vs. DMF) shows polar aprotic solvents enhance nucleophilic substitution rates. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency, achieving ~85% yield compared to 60% under traditional reflux .

Q. What strategies address contradictory data in biological activity assays?

Discrepancies in receptor binding (e.g., GHSR-targeted PET imaging) may arise from stereochemical impurities or metabolic instability. Chiral HPLC separates enantiomers, while deuterated analogs (e.g., replacing -CH₃ with -CD₃) track metabolic pathways via LC-MS/MS. In vivo studies in knockout models differentiate target-specific vs. off-target effects .

Q. How does the 4-fluorophenoxy group influence pharmacokinetic properties?

The fluorine atom enhances lipophilicity (logP ~2.1) and metabolic stability by resisting CYP450 oxidation. Comparative studies with non-fluorinated analogs show a 3-fold increase in plasma half-life (t₁/₂ = 4.2 h vs. 1.4 h) in rodent models. Fluorine’s electron-withdrawing effect also strengthens hydrogen bonding in target binding pockets, confirmed by molecular docking .

Q. What methodologies resolve challenges in synthesizing oxetane-containing derivatives?

Oxetane ring functionalization requires protecting group strategies. Boc-protection of the amine (e.g., tert-butyl oxetan-3-ylcarbamate) prevents side reactions during alkylation. Post-functionalization deprotection with TFA yields the free amine. Computational tools (DFT calculations) predict regioselectivity in ring-opening reactions, guiding experimental design .

Key Considerations for Researchers

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers, as racemic mixtures may skew bioactivity data .
  • Metabolic Profiling : Incubate with liver microsomes to identify major metabolites; fluorinated metabolites often retain bioactivity .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release; PPE (gloves, goggles) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.